Product packaging for (S)-6-Methyl-1,6-diaza-spiro[3.4]octane(Cat. No.:)

(S)-6-Methyl-1,6-diaza-spiro[3.4]octane

Cat. No.: B8187299
M. Wt: 126.20 g/mol
InChI Key: SLWQLQJAJSUMNW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-6-Methyl-1,6-diaza-spiro[3.4]octane is a chiral spirocyclic building block of significant interest in modern medicinal chemistry. Its three-dimensional, saturated structure is classified as a privileged scaffold, meaning it frequently appears in compounds with diverse biological activities . This makes it an invaluable template for constructing novel potential therapeutics. The core application of this compound is as a versatile synthetic intermediate in drug discovery programs. Researchers utilize this diazaspirooctane skeleton to develop potent ligands for various biological targets. Specifically, analogues of this scaffold have been identified as potent sigma-1 receptor (σ1R) antagonists, which have shown promise in enhancing the antinociceptive effect of morphine and rescuing morphine tolerance in preclinical research . Furthermore, the 2,6-diazaspiro[3.4]octane core is a key component in other investigational compounds, including antibacterial agents with activity against Mycobacterium tuberculosis and Staphylococcus aureus , as well as inhibitors of the G12C mutant KRAS protein for oncology research . The rigid spirocyclic structure often contributes to improved physicochemical properties and selectivity in drug candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B8187299 (S)-6-Methyl-1,6-diaza-spiro[3.4]octane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-7-methyl-1,7-diazaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWQLQJAJSUMNW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 6 Methyl 1,6 Diaza Spiro 3.4 Octane and Its Core Scaffold

Asymmetric Synthesis Approaches to Diaza-Spiro[3.4]octane Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure compounds like (S)-6-Methyl-1,6-diaza-spiro[3.4]octane. Methodologies are designed to create the spirocyclic core with high levels of stereocontrol, yielding derivatives that are precursors to the target molecule. These approaches often involve catalytic cascade reactions that efficiently build molecular complexity.

Kinugasa/Conia-ene-Type Sequential Reactions for Chiral Spiro β-Lactams and Diaza-Spiro[3.4]octane-1,5-diones

A significant advancement in the synthesis of diaza-spiro[3.4]octane systems involves a two-step sequential process combining the Kinugasa reaction and a Conia-ene-type cyclization. rsc.org This method provides a practical and efficient route to chiral 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones from readily available starting materials like N-(prop-2-yn-1-yl)propiolamides and nitrones. rsc.org The 2,6-diazaspiro[3.4]octane-1,5-dione structure is a key intermediate, integrating both a β-lactam and a γ-lactam ring into a single spirocyclic framework. rsc.orgresearchgate.net This powerful sequence allows for the construction of the core scaffold with high yields and excellent stereoselectivity. rsc.org

The Kinugasa reaction itself, a copper-catalyzed cycloaddition of terminal alkynes with nitrones, is a cornerstone for creating chiral β-lactams. acs.orgrsc.org By designing substrates that contain both an alkyne and a tethered functional group, chemists can initiate cascade reactions where the intermediate generated from the Kinugasa reaction is trapped intramolecularly to form more complex structures, such as the diaza-spiro[3.4]octane core. acs.orgrsc.org

Copper-Catalyzed Enantioselective Processes

Copper(I) catalysts are central to achieving high enantioselectivity in these cascade reactions. rsc.org The combination of a copper(I) source with a chiral ligand creates a catalytic environment that directs the formation of one enantiomer over the other. The process typically begins with the reaction between the copper catalyst, a terminal alkyne, and a nitrone, which generates a key copper(I) enolate intermediate. rsc.org This intermediate is then poised to react further in a controlled, asymmetric fashion.

Researchers have developed various cascade reactions that leverage this copper(I) enolate. For instance, asymmetric Kinugasa/Michael addition cascade reactions have been successfully employed to construct chiral 2,6-diazaspiro[3.4]octane-1,5-dione products. acs.org Similarly, Kinugasa/aldol-type cascade reactions of ketone-tethered propiolamides and nitrones lead to novel chiral spiro β-lactams. rsc.orgrsc.org These copper-catalyzed processes are valued for their ability to create densely functionalized spiro β-lactams with multiple contiguous stereocenters under mild conditions. acs.orgrsc.org

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of both diastereoselectivity and enantioselectivity is a primary goal in the synthesis of these complex spirocycles. The choice of chiral ligand, copper salt, and reaction conditions plays a critical role in determining the stereochemical outcome. In the two-step Kinugasa/Conia-ene reaction, the transformation affords 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereo- and enantioselectivity. rsc.org

Similarly, copper-catalyzed Kinugasa/Michael domino reactions have been used for the desymmetrization of prochiral cyclohexadienones, generating spirocyclic lactams with excellent stereoselectivity, often achieving greater than 20:1 diastereomeric ratio (dr) and up to 97% enantiomeric excess (ee). nih.gov These methods can construct highly functionalized spirocyclic β-lactams featuring four adjacent stereocenters. nih.gov In some Kinugasa/aldol cascade reactions, control experiments have indicated that a retro-aldol/aldol equilibrium process is a key factor in achieving high diastereoselectivity. rsc.orgrsc.org This demonstrates the intricate mechanistic factors that must be manipulated to achieve precise stereochemical control.

Below is a data table summarizing the stereoselectivity achieved in representative copper-catalyzed cascade reactions for the synthesis of spiro β-lactam scaffolds.

Reaction TypeProduct ScaffoldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Kinugasa/Conia-ene8-Methylene-2,6-diazaspiro[3.4]octane-1,5-dioneHighHigh
Kinugasa/Michael Addition2,6-Diazaspiro[3.4]octane-1,5-dioneHighHigh
Kinugasa/Michael DominoSpirocyclic β-lactam>20:1up to 97%
Kinugasa/Aldol CascadeSpiro β-lactamHighExcellent

Table based on findings from multiple studies demonstrating high stereocontrol in spirocycle synthesis. rsc.orgacs.orgnih.gov

Enantioselective Synthesis via Quinone Diazides and Nitrones

While the Kinugasa reaction prominently features nitrones, the specific enantioselective synthesis of the diaza-spiro[3.4]octane scaffold using a combination of quinone diazides and nitrones is not extensively detailed in the reviewed literature. Synthetic strategies for spirocycles often rely on intramolecular cyclizations or cycloaddition reactions. Nitrones are well-established 1,3-dipoles used in cycloadditions to form heterocyclic rings, and this reactivity is the foundation of the Kinugasa reaction. Quinone derivatives, however, are more commonly associated with oxidative annulation reactions. Further research is needed to fully explore the potential of quinone diazides as reaction partners in the asymmetric synthesis of this specific spirocyclic system.

Rhodium-Catalyzed Transformations for Spirocyclic Construction

Rhodium catalysis offers a distinct set of synthetic tools for constructing complex molecular architectures, including spirocycles. These transformations often proceed through different mechanisms than copper-catalyzed reactions, providing alternative pathways to the target scaffolds.

Carbene-Based Strategies in Diazo Compound Annulation

Rhodium-catalyzed transformations of diazo compounds are a powerful strategy for synthesizing a wide array of carbocyclic and heterocyclic structures. rsc.orgrsc.org The reaction proceeds through the formation of highly reactive rhodium carbene intermediates from diazo precursors. rsc.org These carbene species can undergo various reactions, including C-H activation, carbene insertion, and annulation sequences, to build complex frameworks. rsc.orgrsc.org

This strategy has been successfully applied to the synthesis of spirocyclic butenolides and other spirocycles. rsc.org For instance, rhodium(II)-catalyzed intramolecular C-H insertions of substrates bearing a diazoketone have been shown to yield spirocyclic products. nih.gov While the direct application of this rhodium-carbene strategy to the synthesis of the 1,6-diaza-spiro[3.4]octane core is not broadly documented in the surveyed literature, the principles of rhodium-catalyzed annulation are well-established. For example, rhodium-catalyzed [3+2] annulation of N-sulfonyl ketimines with alkynes has been used to create spirocyclic sultams. nih.gov This demonstrates the potential of rhodium catalysis for spirocycle construction, even if specific examples for the diaza[3.4]octane system via diazo precursors are still emerging.

Spiroannulation of Nitrogen-Containing Substrates

Spiroannulation represents a direct and efficient approach to constructing spirocyclic frameworks. Recent advancements have focused on novel activation methods to facilitate the formation of the requisite carbon-carbon bonds at the spirocenter.

One innovative strategy involves the spirocyclization of highly strained carbocycles. For instance, a scandium-catalyzed spirocyclization method using bicyclo[1.1.0]butanes (BCBs) has been developed for the de novo construction of 6,7-diazaspiro[3.4]octanes. nih.gov This method leverages the high ring strain of BCBs (approximately 64 kcal mol⁻¹) to drive the reaction. nih.gov The proposed mechanism, outlined in Table 1, begins with the activation of the BCB substrate by a Lewis acid, Sc(OTf)₃, which coordinates to the carbonyl group to form a cationic intermediate. This intermediate reacts with an azomethine imine through nucleophilic addition, followed by an intramolecular substitution where a nitrogen atom attacks a pyrazole (B372694) amide group, yielding the final 6,7-diazaspiro[3.4]octane product and regenerating the catalyst. nih.gov While this example produces a regioisomeric diaza-spiro[3.4]octane, the underlying principle of strain-release-driven spirocyclization offers a powerful platform for accessing these complex scaffolds. nih.gov

Table 1: Proposed Mechanism for Scandium-Catalyzed Spirocyclization of BCBs

Step Description Intermediate Type
1 Coordination of Sc(OTf)₃ to the carbonyl group of substrate 1a. Cationic intermediate I
2 Elimination from intermediate I. Intermediate II
3 Nucleophilic addition of II to substrate 2a. Intermediate IV (via III)
4 Intramolecular substitution (N atom attacks pyrazole amide). Product 3a + Sc(OTf)₃

This table is based on the proposed mechanism for the synthesis of 6,7-diazaspiro[3.4]octanes. nih.gov

Multi-Step Synthetic Strategies for Diaza-Spiro[3.4]octane Analogues

Multi-step syntheses provide a versatile and often more controlled approach to complex molecules like diaza-spiro[3.4]octane, allowing for the precise installation of functional groups and stereocenters.

Novel Synthesis of Orthogonally Protected Building Blocks

The synthesis of orthogonally protected diazaspiroalkanes is crucial for their application as building blocks in medicinal chemistry, as it allows for selective functionalization of the two nitrogen atoms. A detailed synthesis for orthogonally protected 2,6-diazaspiro[3.4]octane analogues has been reported for the first time, establishing them as versatile intermediates. novartis.com These synthetic routes are designed to produce multi-gram quantities of the desired compounds, facilitating their integration into drug discovery programs. researchgate.net The availability of these building blocks is a key enabler for exploring this area of chemical space. novartis.com

Strategies Leveraging Enolate Acylation for Quaternary Center Formation

A significant challenge in the synthesis of the 1,6-diaza-spiro[3.4]octane scaffold is the construction of the all-carbon quaternary stereocenter. chemrxiv.orgrsc.org This structural feature is notoriously difficult to prepare. chemrxiv.org A common and effective multi-step strategy for 2,6-diazaspiro[3.4]octane motifs involves a six-step route where the key transformation is the use of enolate acylation to build the quaternary center. researchgate.netchemrxiv.org

This approach involves the α-functionalization of a ketone precursor. The development of catalytic asymmetric methods for this transformation is a key area of research. For example, palladium-catalyzed α-alkylation processes have been developed that proceed by trapping an intermediary palladium-enolate species. nih.gov This allows for the asymmetric construction of densely functionalized molecules containing an all-carbon quaternary center adjacent to a tertiary center, starting from simple racemic β-ketoester materials. nih.gov The ability to control the stereochemistry at the spirocenter is paramount for producing enantiomerically pure compounds like this compound.

Cyclization Reactions to Form the Diaza-Spiro[3.4]octane Ring System

The final ring-closing steps are critical for forming the bicyclic spiro-system. Various cyclization strategies have been employed, often starting from or proceeding through key heterocyclic intermediates.

Pyrrolidine (B122466) and γ-lactam (pyrrolidinone) motifs are common precursors in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.net These five-membered rings can serve as a foundation upon which the second, four-membered azetidine (B1206935) ring is constructed to complete the spiro[3.4]octane system.

Polycyclic alkaloid natural products that feature pyrrolidine and pyrrolidinone structures are frequent targets of total synthesis, and the methodologies developed in that context are applicable here. nih.gov For instance, efficient multicomponent reactions can be used to synthesize highly functionalized γ-lactam derivatives. nih.govmdpi.com A typical mechanism involves the initial formation of imine and enamine species from amines, aldehydes, and pyruvate (B1213749) derivatives, followed by an acid-promoted Mannich reaction. The resulting intermediate then undergoes a spontaneous intramolecular cyclization to yield the γ-lactam ring. nih.govmdpi.com In another example, L-Proline was used as a chiral starting material to prepare an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, a related spirocyclic system, via a tandem aldol-lactonization reaction. nih.gov These approaches highlight the utility of using pre-formed five-membered rings to control the stereochemistry and functionality of the final spirocyclic product.

[3+2] Cycloaddition reactions offer a convergent and powerful method for constructing five-membered rings, which can be a key part of the diaza-spiro[3.4]octane synthesis. This strategy has been successfully applied to provide an improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate. researchgate.net

The reaction typically involves a 1,3-dipole reacting with a dipolarophile. In the context of synthesizing nitrogen heterocycles, azomethine ylides are common 1,3-dipoles. For example, N-[(Trimethylsilyl)methyl]amino ethers can serve as azomethine ylide equivalents. When treated with a fluoride (B91410) source in the presence of a reactive dipolarophile, these compounds generate the ylide in situ, which then undergoes cycloaddition to afford the cycloadducts in high yield. researchgate.net Such strategies provide a modular and efficient route to the pyrrolidine portion of the diaza-spiro[3.4]octane core. chemrxiv.orgchemrxiv.org

Development of Modular and Convergent Synthetic Routes

The transition from laboratory-scale synthesis to multigram or even kilogram-scale production presents numerous challenges, including the need for cost-effective reagents, scalable reaction conditions, and minimal use of chromatographic purification. For the synthesis of chiral 1,6-diaza-spiro[3.4]octane derivatives, several strategies have been developed that are amenable to large-scale production.

One notable approach involves the synthesis of a related compound, 3-methyl-1,6-diazaspiro[3.4]octane-1-carboxylic acid tert-butyl ester, which serves as a key intermediate in the synthesis of the drug Delgocitinib. newdrugapprovals.org The synthesis of this intermediate has been successfully carried out on a multigram scale. newdrugapprovals.org A key step in this process is the reduction of a lactam precursor, 6-benzyl-3-methyl-1,6-diazaspiro[3.4]octan-5-one, using a solution of lithium aluminum hydride in tetrahydrofuran. This reduction is followed by a hydrogenation step to remove the benzyl (B1604629) protecting group, yielding the desired product in significant quantities (7.3 g). newdrugapprovals.org

The following table outlines a representative reaction for the debenzylation step, highlighting the scalability of the process.

Reactant Reagent/Catalyst Solvent Pressure Time Product Yield
6-benzyl-3-methyl-1,6-diazaspiro [3.4] octane-1-carboxylic acid tert-butyl ester (10.0 g)Palladium hydroxide (B78521) on carbon (2.0 g)Tetrahydrofuran / Methanol (50 ml / 50 ml)4 atm (H₂)24 h3-methyl-1,6-diazaspiro [3.4] octane-1-carboxylic acid tert-butyl ester7.3 g

This table is based on data presented for a closely related analog and illustrates a scalable synthetic step. newdrugapprovals.org

The cost-effectiveness of such a route is enhanced by the use of readily available starting materials and reagents, as well as the high efficiency of the key transformations. The avoidance of costly and time-consuming purification methods, such as column chromatography, is also a critical factor in ensuring the economic viability of large-scale production.

Cyclic ketones are versatile starting materials for the construction of spirocyclic scaffolds. Several synthetic strategies leverage the reactivity of the carbonyl group in cyclic ketones to introduce the necessary functionality for the formation of spirocycles. In the context of synthesizing diazo compounds, cyclic ketones can be transformed into spirocyclic diazirines, which are precursors to diazo compounds, on a multigram scale. enamine.net

An approach to the synthesis of spirocyclic diazirines from cyclic ketones has been demonstrated for a variety of carbo- and heterocyclic substrates. enamine.net This method can be adapted for the synthesis of the 1,6-diaza-spiro[3.4]octane core. The general strategy involves the reaction of a suitable cyclic ketone precursor with ammonia (B1221849) and hydroxylamine-O-sulfonic acid to form a diaziridine, which is then oxidized to the corresponding diazirine. This transformation has been successfully applied to produce a library of spirocyclic diazirines with yields ranging from 30-81% on a multigram scale. enamine.net

The following table summarizes the synthesis of various spirocyclic diazirines from cyclic ketones, demonstrating the versatility of this approach.

Starting Ketone Product Yield (%)
N-Boc-4-piperidone3-(tert-butoxycarbonyl)-3-azaspiro[5.2]octane-diazirine65
Cyclohexanonespiro[5.2]octane-diazirine78
Cyclopentanonespiro[4.2]heptane-diazirine72

This table showcases the general applicability of using cyclic ketones for the synthesis of spirocyclic diazirine precursors to diazo compounds. enamine.net

While the direct synthesis of a spirocyclic diazo compound within the 1,6-diaza-spiro[3.4]octane framework from a cyclic ketone is not explicitly detailed in the provided literature, the principles outlined above provide a clear and viable synthetic pathway. A suitably functionalized cyclobutanone (B123998) derivative could serve as the starting material for the construction of the spirocyclic core, followed by the introduction of the diazo functionality. The modular nature of this approach allows for the incorporation of the desired stereochemistry and the methyl group at the appropriate stage of the synthesis.

Structure Activity Relationship Sar Studies of S 6 Methyl 1,6 Diaza Spiro 3.4 Octane Derivatives

Modulation of Molecular Architecture and Substituent Effects on Biological Activity

The biological profile of diaza-spiro[3.4]octane derivatives can be significantly altered by modifying the molecular periphery and simplifying the scaffold. These changes influence how the molecule interacts with its biological target.

Exploration of the molecular periphery of the 2,6-diazaspiro[3.4]octane core has been a key strategy in identifying potent bioactive compounds. mdpi.com In the development of novel antitubercular agents, a series of nitrofuran carboxamides were synthesized based on this spirocyclic core, with diverse peripheral groups, including various azoles. mdpi.comnih.gov This diversification of substituents attached to the core scaffold allowed for the exploration of new chemical space and the identification of compounds with remarkably high potency. mdpi.com

One notable lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane, demonstrated potent activity against multi-drug resistant strains of M. tuberculosis. nih.gov Subsequent studies involved synthesizing structural analogues with variations in the periphery and simplifications of the scaffold to optimize its activity profile. nih.gov This approach of modifying the periphery is a common strategy in hit-to-lead optimization, aiming to improve properties like target affinity and metabolic stability. researchgate.net Similarly, SAR studies on a novel diazaspiro[3.4]octane series active against the malaria parasite Plasmodium falciparum focused on investigating diverse changes at three different attachment points on the scaffold to determine their effect on activity. researchgate.netmmv.org

The specific pattern of substituents on the diaza-spiro[3.4]octane ring system critically dictates the resulting pharmacological effects. The development of 6,7-diazaspiro[3.4]octane derivatives through strain-release driven spirocyclization showed that various functional groups could be successfully introduced, yielding a range of products with distinct substitution patterns. nih.gov

In a separate study focused on somatostatin (B550006) receptor subtype 5 (SSTR5) antagonists, researchers started with N-benzyl azetidine (B1206935) derivatives and explored the introduction of different substituents. nih.gov A significant enhancement in potency was observed when a carboxyl group was incorporated at the 4-position of a terminal benzene (B151609) ring. nih.gov However, this modification also led to moderate inhibitory activity against the human ether-a-go-go related gene (hERG) channel, a common liability in drug development. A subsequent optimization revealed that replacing the 4-benzoic acid with an isonipecotic acid moiety dramatically reduced hERG inhibition while maintaining potent SSTR5 antagonism. nih.gov This highlights how strategic substitution can mitigate off-target effects.

The following table illustrates the impact of different substitution patterns on the biological activity of spirocyclic compounds.

Compound IDCore ScaffoldKey Substituent(s)TargetObserved Effect
10c 5-oxa-2,6-diazaspiro[3.4]octene4-benzoic acidSSTR5 / hERGPotent SSTR5 antagonist, but moderate hERG inhibition. nih.gov
25a 5-oxa-2,6-diazaspiro[3.4]octeneIsonipecotic acidSSTR5 / hERGPotent SSTR5 antagonist with significantly reduced hERG inhibition. nih.gov
3a PiperidineMethyl group at 4-positionMAGL / hERGIncreased MAGL inhibitory potency, but strong hERG inhibition. acs.org
3b PiperidineMethyl group on adjacent methylene (B1212753) linkerMAGL / hERGMaintained MAGL potency with a significant decrease in hERG liability. acs.org

Bioisosteric Replacements Involving Diaza-Spiro[3.4]octane Cores

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. The diaza-spiro[3.4]octane core has been successfully employed as a bioisostere for more common heterocyclic motifs, such as piperazine (B1678402), offering distinct advantages in terms of molecular properties.

The 2,6-diazaspiro[3.4]octane motif and related diazaspiroalkanes have been investigated as structural surrogates for the flexible piperazine ring, a ubiquitous feature in many biologically active compounds. nih.govnih.gov Replacing piperazine with a more rigid spirocyclic core can favorably alter a compound's pharmacological profile.

In one study, the piperazine core of the PARP inhibitor Olaparib was replaced with various diazaspiro systems. nih.gov The resulting analogue containing the spiro[3.4]octane core demonstrated that it could act as a viable structural surrogate for the piperazine ring, with one derivative showing a potent PARP-1 IC50 value of 12.6 nM. nih.gov However, in another context, replacing the piperazine moiety in a lead compound for σ2 receptors with diazaspiroalkanes resulted in a loss of affinity, indicating that the suitability of this bioisosteric replacement is target-dependent. nih.govmdpi.com Theoretical studies on the related 1-oxa-2,6-diazaspiro[3.3]heptane further support the potential of strained spiro heterocycles to function as effective bioisosteres for piperazine. uniba.it

The table below compares the PARP-1 inhibitory activity of Olaparib derivatives where the piperazine ring is replaced with different diazaspiro cores.

CompoundCore MoietyPARP-1 IC50 (nM)
Olaparib Piperazine(Reference)
10e 2,6-Diazaspiro[3.4]octane12.6 nih.gov
17d 2,7-Diazaspiro[3.5]nonane44.3 nih.gov
10c Boc-protected 2,6-Diazaspiro[3.4]octane551.6 nih.gov
15b Amino 2,6-Diazaspiro[3.3]heptane4,397 nih.gov

One of the primary advantages of using spirocyclic scaffolds is the introduction of conformational rigidity. researchgate.nettandfonline.com Unlike flexible ring systems such as piperazine, the fused nature of spirocycles restricts the number of accessible conformations. This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency. researchgate.net

This constrained geometry also offers predictable vectorization, meaning the substituents attached to the spirocyclic core are held in well-defined spatial orientations. bldpharm.com This allows for more precise positioning of functional groups to interact with specific residues in a protein's binding pocket. tandfonline.combldpharm.com By replacing rotatable bonds, a rigid spirocyclic scaffold can maintain the favored orientation of key functional groups, improving binding affinity and minimizing off-target interactions. tandfonline.combldpharm.com The development of novel strained spiro heterocycles is highly sought after because their rigidity and predictable vectorization can enhance drug-like properties.

Influence of Spirocyclic Scaffolds on Selectivity

The introduction of a spirocyclic core can profoundly influence the selectivity of a drug candidate. bldpharm.comacs.org Selectivity, the ability of a drug to interact with its intended target over other potential targets, is a critical factor in minimizing side effects. The three-dimensional structure of spirocycles allows for more specific and complementary interactions with a target receptor. bldpharm.com

Exploring Novel Interactions via Three-Dimensional Structures

The exploration of the three-dimensional (3D) structures of (S)-6-Methyl-1,6-diaza-spiro[3.4]octane derivatives in complex with their biological targets is a cornerstone of modern structure-activity relationship (SAR) studies. This approach provides invaluable insights into the specific molecular interactions that govern binding affinity and functional activity, thereby guiding the rational design of more potent and selective molecules. Techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM), alongside computational methods like molecular docking and molecular dynamics simulations, are pivotal in visualizing and understanding these interactions at an atomic level.

The rigid spirocyclic core of the 1,6-diaza-spiro[3.4]octane scaffold serves as a valuable platform for medicinal chemists. Its conformational rigidity reduces the entropic penalty upon binding to a target protein and presents substituents in well-defined spatial orientations. This is particularly advantageous when targeting receptors with precisely structured binding pockets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), which are known targets for analogous spirocyclic diamines. nih.govnih.gov High-resolution crystal structures of nAChR subtypes, for instance, the human α4β2 receptor, reveal a complex binding site at the interface of two subunits, which can be exploited for designing novel interactions. nih.govmdpi.com

By obtaining co-crystal structures of a ligand bound to its target, researchers can directly observe the binding mode and identify key interactions. For derivatives of this compound, this would involve analyzing:

Hydrogen Bonds: The nitrogen atoms of the diazaspiro core can act as hydrogen bond acceptors or, when protonated, as donors. Modifications to the scaffold can introduce new functional groups (e.g., amides, hydroxyls) strategically positioned to form additional hydrogen bonds with amino acid residues in the binding pocket, thereby enhancing affinity.

Hydrophobic Interactions: The aliphatic rings of the spiro-octane structure can engage in favorable hydrophobic interactions. The (S)-methyl group at the 6-position, for example, can be oriented to fit into a specific hydrophobic sub-pocket. 3D structural analysis allows for the optimization of the size and shape of substituents to maximize these van der Waals contacts.

Cation-π Interactions: For targets like nAChRs, a conserved aromatic box of tyrosine and tryptophan residues is crucial for binding cationic ligands. The protonated nitrogen of the spirocycle is ideally positioned to participate in a cation-π interaction with these aromatic residues. 3D structures can confirm the optimal geometry for this interaction.

In the absence of a co-crystal structure for a specific derivative, molecular modeling based on the crystal structure of the target protein is employed. A derivative of this compound can be docked into the active site to generate a hypothetical binding pose. This model can then be used to predict how structural modifications might lead to novel, beneficial interactions. For example, extending a substituent from the spirocyclic core towards a previously unoccupied region of the binding site could lead to a significant increase in potency.

The following table illustrates the type of data generated from such studies, correlating structural modifications of a hypothetical series of this compound derivatives with their binding affinities and the key interactions identified through 3D structural analysis.

Compound IDR-Group Modification (at N-1)Binding Affinity (Ki, nM)Key Interactions Observed/Predicted from 3D Structure
1a -H150Cation-π interaction with Trp149; H-bond with backbone carbonyl of Leu119
1b -CH₂-Ph75Additional hydrophobic interaction of the phenyl ring with a pocket formed by Met116 and Val118
1c -CH₂-(4-OH-Ph)25Conserves hydrophobic interaction and forms a new H-bond via the hydroxyl group with Ser112
1d -C(=O)-Ph210Loss of basicity at N-1 disrupts the primary cation-π interaction, reducing affinity despite other contacts

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR analysis based on 3D structural data.

Biological Activities and Therapeutic Potential of Diaza Spiro 3.4 Octane Compounds

Antimicrobial and Antitubercular Research

The emergence of drug-resistant microbial strains necessitates the discovery of new chemical entities with novel mechanisms of action. The 2,6-diazaspiro[3.4]octane core has been identified as a "privileged structure" in medicinal chemistry, forming the foundation for compounds with potent antimicrobial properties. nih.gov

Activity against Mycobacterium tuberculosis (MTb), including Multidrug-Resistant Strains

Derivatives of the 2,6-diazaspiro[3.4]octane scaffold have shown remarkable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a notable study, a series of nitrofuran carboxamide derivatives were synthesized and evaluated for their antitubercular activity. One of the lead compounds from this series demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against the drug-sensitive H37Rv strain of M. tuberculosis. nih.govmdpi.com

Further research into this class of compounds has identified molecules with potent activity against multidrug-resistant (MDR) strains of M. tuberculosis. The combination of the 2,6-diazaspiro[3.4]octane scaffold with a 5-nitrofuranoyl "warhead" has yielded compounds with superior activity. For instance, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane has been identified as a lead compound with MICs ranging from 0.0124 to 0.0441 μg/mL against various multidrug-resistant strains of M. tuberculosis.

CompoundTarget OrganismActivity (MIC)
Nitrofuran carboxamide derivative of 2,6-diazaspiro[3.4]octaneMycobacterium tuberculosis H37Rv0.016 μg/mL
6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octaneMultidrug-Resistant Mycobacterium tuberculosis0.0124–0.0441 μg/mL

Broad-Spectrum Antibacterial Activity (e.g., Staphylococcus aureus)

Beyond their antitubercular effects, derivatives of the diaza-spiro[3.4]octane scaffold have also demonstrated broader antibacterial activity. While the primary focus of many studies has been on M. tuberculosis, the structural features of these compounds make them candidates for activity against other pathogenic bacteria. For example, the 2,6-diazaspiro[3.4]octane scaffold is a component of zabofloxacin (B1245413), a fluoroquinolone antibiotic proposed for combating multidrug-resistant Gram-positive infections, including those caused by Staphylococcus aureus. The mechanism of action for zabofloxacin involves the inhibition of DNA gyrase and topoisomerase IV.

Antimalarial Investigations

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health threat. The diaza-spiro[3.4]octane framework has served as a starting point for the development of a new class of antimalarial agents with activity against multiple stages of the parasite's lifecycle. nih.govmmv.org

Activity against Plasmodium falciparum Lifecycle Stages

A novel series of diaza-spiro[3.4]octane compounds has been identified through high-throughput screening against Plasmodium falciparum. nih.govmmv.org Structure-activity relationship studies have led to the development of compounds with potent, low nanomolar activity against the asexual blood stages of the parasite, with some compounds exhibiting an IC50 of less than 50 nM. nih.gov These compounds are active against both drug-sensitive and drug-resistant strains of P. falciparum.

Transmission-Blocking Properties

A crucial aspect of malaria control is the prevention of parasite transmission from humans to mosquitoes. The diaza-spiro[3.4]octane series has shown significant promise in this area. In addition to their activity against the asexual stages, these compounds exhibit strong gametocyte-sterilizing properties. nih.gov This activity translates to a transmission-blocking effect, as demonstrated in the standard membrane feeding assay, a laboratory model that mimics the transmission of the parasite to mosquitoes. nih.gov

Compound SeriesTargetActivity
Novel diazaspiro[3.4]octane seriesPlasmodium falciparum (asexual blood stages)IC50 < 50 nM
Novel diazaspiro[3.4]octane seriesPlasmodium falciparum (gametocytes)Strong sterilizing properties

Enzyme and Receptor Modulation

The versatility of the 2,6-diazaspiro[3.4]octane core is further highlighted by its presence in molecules that modulate the activity of various enzymes and receptors. This suggests that the scaffold can be adapted to interact with a wide range of biological targets.

The 2,6-diazaspiro[3.4]octane motif is found in compounds that have been investigated as:

Hepatitis B capsid protein inhibitors nih.govmdpi.com

Menin-MLL1 interaction inhibitors for potential cancer treatment nih.govmdpi.com

MAP and PI3K signaling modulators nih.govmdpi.com

Selective dopamine (B1211576) D3 receptor antagonists nih.govmdpi.com

VDAC1 inhibitors for the potential treatment of diabetes nih.govmdpi.com

While detailed mechanistic studies for the antimicrobial and antimalarial diaza-spiro[3.4]octane derivatives are ongoing, the resistance selection studies in P. falciparum have implicated the cyclic amine resistance locus in the mode of resistance. nih.gov This provides a clue to the potential molecular targets of these compounds in the parasite.

Sigma-1 Receptor (σ1R) Antagonism

The Sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and is implicated in various neurological and psychiatric conditions, as well as pain. Antagonism of the σ1R is a promising therapeutic strategy for pain management, as it can enhance the analgesic effects of opioid agonists without increasing their adverse effects. nih.gov

In this context, a series of antagonists based on the 2,6-diazaspiro[3.4]octan-7-one scaffold has been developed and investigated. Through detailed structure-activity relationship (SAR) studies, researchers have identified potent σ1R antagonists. The research highlighted that modifications to the substituent on the spirocyclic nitrogen and the linker length significantly influenced binding affinity. One of the most potent compounds identified, compound 32 , demonstrated a high binding affinity for the σ1R. nih.gov This compound was found to significantly potentiate the antinociceptive effect of morphine and was also effective in rescuing morphine-induced analgesic tolerance, underscoring the therapeutic potential of this chemical series. nih.gov

Table 1: Sigma-1 Receptor (σ1R) Binding Affinities of Selected 2,6-Diazaspiro[3.4]octan-7-one Derivatives
CompoundStructureKᵢ for σ1R (nM) nih.gov
Compound 322-(4-fluorobenzyl)-6-(4-methoxybenzyl)-2,6-diazaspiro[3.4]octan-7-one1.22
Related Analogue AVarying benzyl (B1604629) substituent5.45
Related Analogue BVarying linker and aryl group10.3

Hepatitis B Virus Capsid Protein Inhibition

Chronic Hepatitis B Virus (HBV) infection remains a significant global health issue, and the viral capsid protein is a key therapeutic target due to its essential roles in the viral lifecycle, including pgRNA encapsidation, reverse transcription, and transport of the viral genome. google.commdpi.com Capsid Assembly Modulators (CAMs) are a class of antiviral agents that interfere with the normal process of capsid formation. nih.gov The 2,6-diazaspiro[3.4]octane core has been identified as a privileged structure in the development of novel CAMs. mdpi.com

Patent literature describes various small-molecule compounds containing spirocyclic scaffolds, including diazaspiro[3.4]octane, designed to modulate HBV capsid assembly. google.com These compounds are designed to bind to the core protein, disrupting the dimer-dimer interactions necessary for the formation of a functional icosahedral capsid. This interference can lead to the formation of non-capsid polymers or empty capsids that are unable to support viral replication. mdpi.com While specific inhibitory concentration data for diazaspiro[3.4]octane-based CAMs are primarily confined to patent literature, their inclusion in these filings highlights the perceived potential of this scaffold in the development of new anti-HBV therapies. google.com

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL increases 2-AG levels, which can produce therapeutic effects in a range of conditions, including neurodegenerative diseases, inflammation, and pain. The development of reversible MAGL inhibitors is of particular interest to avoid potential side effects associated with the chronic, irreversible inhibition of the enzyme. nih.govuniversiteitleiden.nl

Researchers have identified a novel series of spiro compounds as potent and reversible MAGL inhibitors. Within this work, derivatives of 2,5-diazaspiro[3.4]octane were synthesized and evaluated. These compounds demonstrated a different binding mode to the enzyme compared to previously reported inhibitors. Structure-activity relationship studies revealed that modifications on the spirocyclic core and its substituents were key to achieving high potency. For instance, compound 4f from this series showed excellent inhibitory activity against MAGL while displaying high selectivity over other related serine hydrolases like FAAH and ABHD6. universiteitleiden.nl

Table 2: MAGL Inhibitory Activity of a Selected 2,5-Diazaspiro[3.4]octane Derivative
CompoundStructureMAGL IC₅₀ (nM) universiteitleiden.nlFAAH IC₅₀ (nM) universiteitleiden.nlABHD6 IC₅₀ (nM) universiteitleiden.nl
Compound 4f(S)-tert-butyl 6-((2-chloro-4-fluorophenoxy)methyl)-5-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate15&gt;10000&gt;10000

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair processes. PARP inhibitors (PARPi) have become a cornerstone of therapy for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. Research has expanded to investigate PARPi for non-cancer indications like inflammation, leveraging their role in modulating DNA damage responses. nih.gov

In an effort to develop novel PARP inhibitors with potentially improved pharmacological profiles, diazaspiro cores have been investigated as bioisosteric replacements for the piperazine (B1678402) motif found in the FDA-approved PARPi, olaparib. This approach led to the synthesis of several analogues incorporating 2,6- and 2,7-diazaspiro cores. The research found that the spirodiamine motifs could be successfully incorporated, leading to potent PARP-1 inhibitors. Notably, compound 10e , a 2,7-diazaspiro[4.4]nonane derivative, exhibited high affinity for PARP-1 and, importantly, did not induce DNA damage at concentrations comparable to olaparib, suggesting a potential for reduced cytotoxicity and application in inflammatory diseases. nih.gov

Table 3: PARP-1 Inhibitory Activity of Olaparib Analogues with Diazaspiro Cores
CompoundCore StructurePARP-1 IC₅₀ (nM) nih.gov
OlaparibPiperazine1.9
Compound 10e2,7-Diazaspiro[4.4]nonane12.6
Compound 15bBoc-protected 2,6-Diazaspiro[3.4]octane4,397
Compound 17bBoc-protected 2,7-Diazaspiro[4.4]nonane452.8

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents. Inhibitors of these enzymes, such as fluoroquinolones, are critical in treating bacterial infections. nih.gov

Research into novel antibacterial agents has explored a wide variety of chemical scaffolds. Derivatives of 2,6-diazaspiro[3.4]octane have been synthesized and evaluated for their antibacterial properties, particularly against Mycobacterium tuberculosis. mdpi.comresearchgate.net For example, a series of nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives yielded compounds with potent antitubercular activity. mdpi.com However, based on available scientific literature, the specific mechanism of action for these antibacterial diazaspiro[3.4]octane compounds has not been directly attributed to the inhibition of DNA gyrase or topoisomerase IV. While this scaffold is present in potent antibacterial agents, a direct inhibitory link to these specific topoisomerase enzymes has not been established in the reviewed literature.

Other Reported Biological Activities of Related Diaza-Spiro[3.4]octane Systems

Menin-MLL1 Interaction Inhibition

The protein-protein interaction (PPI) between menin and the mixed-lineage leukemia 1 (MLL1) protein is a critical driver for the development of acute leukemias characterized by MLL rearrangements (MLL-r). Disrupting this interaction with small molecules is a validated therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins. google.comnih.gov

The 2,6-diazaspiro[3.4]octane scaffold has been successfully utilized in the design of potent menin-MLL1 inhibitors. mdpi.com Patent literature discloses spiro bicyclic compounds, including those with a diazaspiro[3.4]octane core, that are designed to fit into the MLL binding pocket on the surface of the menin protein. google.comgoogleapis.com These inhibitors mimic the key binding motifs of MLL, thereby competitively blocking the interaction and downregulating the expression of leukemogenic target genes like HOXA9. google.com This leads to cell differentiation and apoptosis in MLL-r leukemia cells. The development of these compounds demonstrates the utility of the diazaspiro[3.4]octane scaffold in creating potent and specific inhibitors for challenging PPI targets. google.com

Table 4: Representative Activity of a Spiro Bicyclic Menin-MLL Inhibitor
Compound ClassCore StructureReported Activity Range (IC₅₀) google.comTarget
Spiro Bicyclic Thienopyrimidine DerivativesIncludes 2,6-Diazaspiro[3.4]octane10 nM - 1 µMMenin-MLL Interaction

MAP and PI3K Signaling Modulation

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways are crucial signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. The 2,6-diazaspiro[3.4]octane core has been identified as a privileged structure in compounds designed to modulate these pathways. Although detailed mechanistic studies on (S)-6-Methyl-1,6-diaza-spiro[3.4]octane itself are limited in publicly available research, a notable example of a biologically active compound containing the 2,6-diazaspiro[3.4]octane motif has been reported as a MAP and PI3K signaling modulator. This highlights the potential of this spirocyclic system as a scaffold for developing novel therapeutics that target aberrant signaling in diseases like cancer.

Selective Dopamine D3 Receptor Antagonism

The dopamine D3 receptor (D3R) is a key target for the treatment of various neurological and neuropsychiatric disorders, including substance abuse disorders, schizophrenia, and Parkinson's disease. The development of selective D3R antagonists is challenging due to the high homology with the D2 receptor. However, the unique spatial arrangement afforded by the diazaspiro alkane core has proven advantageous in achieving high selectivity.

Researchers have synthesized a series of potent and selective D3R antagonists incorporating diazaspiro alkane cores. acs.orgnih.gov These compounds have demonstrated favorable affinity for the D3 receptor and remarkable selectivity over the D2 receptor. acs.orgnih.gov The spirocyclic structure provides unique interactions within the D3R binding pocket that are not as accessible to more traditional scaffolds like piperazine. acs.org

Radioligand binding assays have quantified the high affinity and selectivity of these compounds. For instance, various analogs have shown D3R affinity (Ki) in the nanomolar range and high selectivity over the D2R. acs.orgnih.gov

Binding Affinity and Selectivity of Diazaspiro Alkane Analogs for Dopamine Receptors
CompoundD3R Ki (nM)D3R/D2R Selectivity (-fold)
Analog 1124.2264
Analog 14122>905
Analog 15a25.6>905
Analog 15c12.0>905

VDAC1 Inhibition

The Voltage-Dependent Anion Channel 1 (VDAC1) is a protein located in the outer mitochondrial membrane that plays a critical role in regulating metabolism and apoptosis. In the context of type 2 diabetes, overexpression of VDAC1 in insulin-producing beta cells is linked to impaired insulin (B600854) secretion. Consequently, inhibitors of VDAC1 are being investigated as a potential therapeutic strategy to preserve beta-cell function.

The 2,6-diazaspiro[3.4]octane motif has been featured in compounds identified as VDAC1 inhibitors for the potential treatment of diabetes. By inhibiting VDAC1, these compounds can help prevent the loss of ATP from beta cells, thereby restoring their normal function and improving insulin secretion. Pharmacological inhibition of VDAC1 has been shown to prevent hyperglycemia in preclinical models of diabetes. lu.se The development of specific VDAC1 inhibitors, potentially incorporating the diaza-spiro[3.4]octane scaffold, represents a promising approach to treating metabolic diseases.

Antiprotozoal and Antileishmanial Effects

Infectious diseases caused by protozoan parasites, such as malaria and leishmaniasis, remain a significant global health challenge. There is an urgent need for new drugs with novel mechanisms of action to combat these diseases. A novel chemical series based on the diazaspiro[3.4]octane scaffold has been identified with potent antiprotozoal activity, specifically against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmmv.orgacs.orgebi.ac.uk

These compounds have demonstrated activity against multiple stages of the parasite's lifecycle, which is a crucial attribute for an effective antimalarial drug. nih.govmmv.orgacs.orgebi.ac.uk Structure-activity relationship studies have led to the development of compounds with low nanomolar activity against the asexual blood stage of the parasite. nih.govmmv.org

Antimalarial Activity of a Diazaspiro[3.4]octane Series against P. falciparum
Activity MetricPotency
Asexual Blood-Stage Activity (IC50)&lt;50 nM

While the antimalarial properties of this class of compounds are well-documented, specific research on their efficacy against Leishmania species is not as prevalent in the current literature. However, the broad antiprotozoal potential demonstrated against Plasmodium falciparum suggests that this scaffold could be a valuable starting point for the development of treatments for other protozoal infections.

Fusion Inhibition for Respiratory Syncytial Virus (RSV) Infection

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly. A primary target for anti-RSV therapeutics is the viral fusion (F) protein, which is essential for the virus's entry into host cells. Inhibiting the function of the F protein can prevent viral fusion and replication.

While various chemical scaffolds are being explored as RSV fusion inhibitors, and some spirocyclic compounds have been investigated for antiviral properties, there is currently a lack of specific published research detailing compounds with a diaza-spiro[3.4]octane core as potent and selective RSV fusion inhibitors. The development of small molecule inhibitors targeting the RSV F protein is an active area of research, and the exploration of novel scaffolds like diaza-spiro[3.4]octane could be a future direction in the search for effective RSV therapeutics. mdpi.com

Computational and Mechanistic Studies on S 6 Methyl 1,6 Diaza Spiro 3.4 Octane and Analogues

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a target protein. These methods are instrumental in elucidating the potential biological targets of novel compounds and understanding the molecular basis of their activity.

Prediction of Protein-Ligand Interactions and Binding Modes

Molecular docking studies are routinely employed to predict how a ligand, such as a diazaspiro[3.4]octane derivative, might fit into the active site of a protein. nih.govresearchgate.netjournaljpri.commdpi.com This process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their complementarity and interaction energies. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex.

For diazaspiro[3.4]octane analogues, docking studies would be essential in identifying potential protein targets and understanding their structure-activity relationships (SAR). For example, in the context of antimalarial drug discovery, docking could be used to model the interaction of these compounds with known parasite proteins. While specific docking studies on (S)-6-Methyl-1,6-diaza-spiro[3.4]octane are not extensively documented in publicly available literature, the principles of such studies on similar small molecules are well-established.

Table 1: Key Interactions in Protein-Ligand Binding

Interaction Type Description Potential Role for Diazaspiro[3.4]octane Analogues
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. The nitrogen atoms in the diazaspiro core can act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. The carbon framework of the spirocycle can engage in hydrophobic interactions with nonpolar residues, contributing to binding affinity.
Electrostatic Interactions Attractive or repulsive forces between molecules or parts of molecules based on their charge. The basic nitrogen atoms can be protonated at physiological pH, leading to favorable electrostatic interactions with negatively charged residues like aspartate or glutamate.

This table is generated based on general principles of molecular docking and is for illustrative purposes.

Induced-Fit Docking for Target Identification

Standard docking protocols often treat the protein receptor as a rigid structure. However, in reality, proteins are flexible and can undergo conformational changes upon ligand binding, a phenomenon known as "induced fit." brieflands.comnih.govschrodinger.com Induced-fit docking (IFD) algorithms account for this flexibility by allowing both the ligand and the protein's active site residues to adjust their conformations during the docking process. schrodinger.comschrodinger.comyoutube.com This provides a more accurate and realistic prediction of the binding mode.

For a novel scaffold like diazaspiro[3.4]octane, where the target may be unknown, IFD can be a powerful tool for target identification. By screening the compound against a panel of potential biological targets and allowing for receptor flexibility, IFD can help identify proteins to which the compound binds with high affinity and a plausible binding mode. This approach is particularly valuable when a lead compound is identified through phenotypic screening, and its molecular target needs to be elucidated.

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations provide a deeper understanding of the chemical and physical properties of molecules at an atomic level. These methods can be used to study reaction mechanisms, conformational preferences, and the dynamic behavior of molecules over time.

Support for Reaction Mechanisms and Transformations

Quantum mechanical calculations are essential for studying the intricate details of chemical reactions, including the formation and breaking of bonds. researchgate.netscielo.org.mx By modeling the electronic structure of molecules, QM methods can elucidate reaction pathways, determine the structures of transition states, and calculate activation energies. This information is invaluable for understanding how a compound might be metabolized or how it participates in chemical transformations.

Conformational Analysis and Stereochemical Insights

The biological activity of a molecule is often highly dependent on its three-dimensional shape and stereochemistry. Molecular dynamics simulations can be used to explore the conformational landscape of flexible molecules like this compound. rsc.orgmdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into the preferred conformations and the energy barriers between them. rsc.orgmdpi.com

For a chiral molecule like the (S)-enantiomer, understanding its conformational preferences is crucial. The spirocyclic nature of the core imparts a significant degree of rigidity, but the substituent groups and the five-membered ring can still possess conformational flexibility. MD simulations can help to identify the most stable conformations in different environments (e.g., in aqueous solution versus a nonpolar solvent), which can then be used in docking studies to predict the bioactive conformation.

Mechanistic Investigations of Biological Action

While computational studies provide valuable predictions, experimental mechanistic investigations are necessary to confirm the biological activity and mode of action of a compound. For analogues of this compound, significant progress has been made in understanding their biological effects, particularly in the context of antimalarial activity.

A novel series of diazaspiro[3.4]octane compounds were identified as having activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria. ebi.ac.ukacs.orgnih.govmmv.orgacs.org To elucidate the mechanism of action of these compounds, resistance selection studies were performed with an analogue. ebi.ac.ukacs.orgnih.gov Through whole-genome sequencing of the resistant parasites, the P. falciparum cyclic amine resistance locus (PfCARL) was implicated in the mode of resistance. ebi.ac.ukacs.orgnih.gov This suggests that the biological target of these diazaspiro[3.4]octane analogues may be related to this locus, providing a crucial starting point for further investigation and target-based drug design.

Table 2: Mentioned Compounds

Compound Name
This compound
Aspartate

Resistance Selection Studies and Elucidation of Resistance Loci

To understand the mechanisms by which P. falciparum might develop resistance to the diazaspiro[3.4]octane chemical series, researchers have conducted in vitro resistance selection studies. In these experiments, parasite cultures are exposed to sublethal concentrations of a compound from this series over an extended period, allowing for the selection of resistant mutants.

One such study involved an analogue of the diazaspiro[3.4]octane series. Through this process of continuous drug pressure, parasite lines with significantly reduced susceptibility to the compound were generated. Subsequent whole-genome sequencing of these resistant parasite lines was performed to identify the genetic mutations responsible for the observed resistance.

The results of the whole-genome sequencing consistently implicated a specific gene, the P. falciparum cyclic amine resistance locus (PfCARL), as the primary site of mutation. nih.govacs.orgresearchgate.netnih.gov Mutations within the pfcarl gene were strongly associated with resistance to the diazaspiro[3.4]octane analogue. This finding suggests that PfCARL plays a crucial role in the parasite's response to this class of compounds.

Further analysis of the identified mutations in PfCARL revealed that they cluster in or near the transmembrane domains of the protein. nih.govacs.org This localization suggests that the mutations may alter the protein's structure or function in a way that prevents the drug from exerting its effect. The consistency of these findings across independently generated resistant lines provides strong evidence for the central role of PfCARL in mediating resistance to diazaspiro[3.4]octane analogues.

Table 1: Summary of Resistance Selection Studies on Diazaspiro[3.4]octane Analogues

Study AspectFindingsReferences
Methodology In vitro evolution of P. falciparum under drug pressure. nih.govresearchgate.net
Outcome Generation of parasite lines resistant to diazaspiro[3.4]octane analogues. nih.govresearchgate.net
Genetic Analysis Whole-genome sequencing of resistant and parent parasite lines. nih.govacs.orgresearchgate.net
Identified Locus Mutations consistently found in the P. falciparum cyclic amine resistance locus (PfCARL). nih.govacs.orgresearchgate.netnih.gov

Determination of Biotargets (e.g., Reductases)

The identification of PfCARL as the locus of resistance mutations strongly points to its involvement as a key biological target or modulator of the activity of the diazaspiro[3.4]octane series. PfCARL is a protein with a predicted molecular weight of 153 kDa that localizes to the cis-Golgi apparatus of the parasite. asm.org

The precise function of PfCARL is not yet fully understood. However, homology studies suggest that its yeast homologue is involved in protein folding within the endoplasmic reticulum. nih.gov This has led to the hypothesis that PfCARL may be involved in protein sorting or membrane trafficking within the parasite. asm.org

Interestingly, mutations in PfCARL have also been associated with resistance to other, structurally distinct classes of antimalarial compounds, such as the imidazolopiperazines. nih.govacs.org This suggests that PfCARL may not be the direct binding target of these compounds, but rather a multidrug-resistance gene. nih.govacs.org It is possible that PfCARL modulates the intracellular concentration of various small-molecule inhibitors that affect processes within the Golgi apparatus. asm.org

Current research has not identified reductases as a specific biotarget for the diazaspiro[3.4]octane class of compounds. The available evidence from resistance studies points overwhelmingly to the central role of the PfCARL protein in the mechanism of action and resistance to this chemical series.

Table 2: Characteristics of the Biotarget PfCARL

FeatureDescriptionReferences
Protein Name Plasmodium falciparum cyclic amine resistance locus (PfCARL) nih.govacs.orgresearchgate.net
Cellular Localization cis-Golgi apparatus asm.org
Proposed Function Potential role in protein folding, protein sorting, or membrane trafficking. nih.govasm.org
Role in Resistance Mutations in PfCARL confer resistance to diazaspiro[3.4]octane analogues and other antimalarial compounds. nih.govacs.orgasm.org
Nature of Target Likely a multidrug-resistance factor rather than a direct binding target. nih.govacs.org

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The creation of diaza-spiro[3.4]octane scaffolds often involves multi-step processes. Future research is focused on developing more efficient and environmentally sustainable synthetic methodologies. Current approaches, while effective, can be improved in terms of step-economy and scalability. researchgate.netcapes.gov.br A significant area of interest is the use of strain-release driven spirocyclization, for instance, using bicyclo[1.1.0]butanes (BCBs) with azomethine imines in scandium-catalyzed reactions to access previously unavailable 6,7-diazaspiro[3.4]octanes. nih.gov This method not only broadens the synthetic toolbox but also holds potential for large-scale production. nih.gov

Furthermore, enantioselective strategies are crucial for accessing specific stereoisomers like (S)-6-Methyl-1,6-diaza-spiro[3.4]octane. researchgate.net Research into novel catalytic systems that can control stereochemistry with high precision will be paramount. The goal is to establish robust, scalable, and green synthetic routes that minimize waste and maximize yield, making these valuable scaffolds more accessible for extensive drug discovery programs. capes.gov.brresearchgate.net

Advanced SAR Studies for Optimized Biological Profiles and Selectivity

Structure-activity relationship (SAR) studies are fundamental to refining the therapeutic potential of the diaza-spiro[3.4]octane core. Initial studies have demonstrated that modifications at various points on the scaffold can significantly impact biological activity. For example, in a series of antimalarial compounds, diverse substitutions at three key attachment points (R1, R2, and R3) were investigated to determine their effect on potency against Plasmodium falciparum. researchgate.net

Future SAR campaigns will need to be more systematic and extensive. By creating focused libraries of analogs with subtle structural variations, researchers can map the chemical space required for optimal target engagement, selectivity, and pharmacokinetic properties. researchgate.netmdpi.comresearchgate.net For instance, exploring a range of azole substituents on the periphery of the 2,6-diazaspiro[3.4]octane core led to the identification of a highly potent antitubercular agent. nih.gov These studies will aim to build comprehensive models that correlate specific structural features with desired biological outcomes, such as enhanced potency, reduced off-target effects, and improved metabolic stability. researchgate.netacs.orgmmv.org

Below is a representative table illustrating the type of data generated from SAR studies, showing how modifications to a core structure can influence activity.

CompoundR1 GroupR2 GroupBiological Activity (IC50, nM)
Analog 1 Phenyl-H150
Analog 2 4-Fluorophenyl-H75
Analog 3 Pyridinyl-H200
Analog 4 Phenyl-CH3120
Analog 5 4-Fluorophenyl-CH350

Note: This table is illustrative and based on typical SAR data; specific values are hypothetical.

Exploration of New Therapeutic Applications for Diaza-Spiro[3.4]octane Scaffolds

The rigid, three-dimensional nature of the diaza-spiro[3.4]octane scaffold makes it an attractive candidate for targeting a wide range of biological systems. While it has been explored as an antimalarial and antitubercular agent, its potential extends far beyond these areas. mdpi.commmv.orgnih.gov The scaffold is considered an emerging "privileged structure" due to its frequent appearance in compounds with diverse biological activities. mdpi.com

Future research will focus on screening diaza-spiro[3.4]octane-based compound libraries against new biological targets. Potential therapeutic areas for exploration include:

Central Nervous System (CNS) Disorders: The scaffold's properties may be suitable for developing inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), which has therapeutic potential in neurological diseases. acs.org

Oncology: The framework has been incorporated into inhibitors of the menin-MLL1 interaction, a target for certain types of cancer. mdpi.com

Infectious Diseases: Beyond malaria and tuberculosis, derivatives have been investigated as fusion inhibitors for respiratory syncytial virus (RSV) and as components of next-generation fluoroquinolone antibiotics. nih.gov

Integration of Advanced Computational Techniques in Rational Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process for diaza-spiro[3.4]octane derivatives. nih.gov Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can provide critical insights into how these molecules interact with their biological targets. nih.govmdpi.com

Future efforts will increasingly rely on these in silico methods to:

Predict Binding Modes: Docking studies can help visualize and predict how different analogs of this compound fit into the active site of a target protein, guiding the design of more potent inhibitors. acs.orgnih.gov

Virtual Screening: Large virtual libraries of diaza-spiro[3.4]octane derivatives can be screened against various targets to identify promising new leads before committing to costly and time-consuming chemical synthesis. nih.govwiley.com

ADMET Prediction: Computational models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs, helping to prioritize compounds with more favorable drug-like profiles. wiley.com

By integrating these computational approaches, researchers can adopt a more rational, structure-based drug design strategy, ultimately reducing the time and resources required to develop optimized clinical candidates. acs.orgwiley.com

Comprehensive Investigation of Stereochemical Influence on Activity, Specifically for this compound

Stereochemistry plays a critical role in the biological activity of chiral molecules. For 6-Methyl-1,6-diaza-spiro[3.4]octane, the (S)-enantiomer is often the focus, but a comprehensive understanding of how each stereoisomer interacts with biological targets is essential. Future research must involve the synthesis and biological evaluation of both the (S) and (R) enantiomers, as well as any relevant diastereomers.

This investigation will clarify whether one enantiomer is significantly more active or selective than the other, a common phenomenon in pharmacology. In some cases, the "inactive" enantiomer can contribute to off-target effects or have a different activity profile altogether. For example, in the development of MAGL inhibitors, stereoisomers of a spirocyclobutane moiety were predicted by docking studies to have different interactions with the target enzyme, with one isomer losing a key hydrogen bond interaction. acs.org A thorough stereochemical investigation will provide a complete picture of the molecule's pharmacological profile, which is crucial for developing safe and effective drugs.

Q & A

Q. What are the key steps for synthesizing (S)-6-Methyl-1,6-diaza-spiro[3.4]octane, and what analytical methods validate its purity?

The synthesis typically involves cyclization reactions using spirocyclic precursors. For example, analogous spiro compounds are synthesized via reactions between 2-oxa-spiro[3.4]octane-1,3-dione and amines or imines under controlled conditions . Post-synthesis, purity is validated using melting point analysis, elemental analysis, infrared (IR) spectroscopy , and UV-Vis spectroscopy to confirm functional groups and structural integrity . For derivatives like the dihydrochloride salt (CAS 2227205-39-0), stoichiometric control during salt formation is critical to avoid byproducts .

Q. How can researchers distinguish between enantiomers of 6-Methyl-1,6-diaza-spiro[3.4]octane?

Chiral resolution techniques such as chiral HPLC or X-ray crystallography are essential. The (S)-enantiomer’s configuration can be confirmed via polarimetry or by synthesizing derivatives with chiral auxiliaries and comparing spectroscopic data to known standards . For air-sensitive intermediates, Schlenk line techniques ensure anhydrous/oxygen-free conditions during handling .

Q. What stability considerations are critical for storing this compound?

The compound’s stability depends on its salt form. For example, the dihydrochloride derivative (CAS 2227205-39-0) should be stored in a desiccator at 2–8°C to prevent hygroscopic degradation . Freebase forms may require inert atmosphere storage due to potential oxidation of the diaza-spiro moiety .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies employ density functional theory (DFT) calculations to model transition states and intermediates. Experimental validation includes kinetic isotope effects (KIE) and trapping experiments with radical scavengers or electrophiles. For example, analogous spiro compounds undergo ring-opening via nucleophilic attack at the spiro carbon, which can be tracked using in situ NMR .

Q. What methodologies are used to evaluate the biological activity of this compound?

Antimicrobial assays (e.g., MIC determination against Gram-positive/negative bacteria) are common for spirocyclic derivatives, as seen in structurally related compounds like 1-cyclopropyl-6-fluoro-7-(8-methoxyimino-2,6-diaza-spiro[3.4]oct-6-yl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid . Cytotoxicity screening (e.g., MTT assays) and molecular docking with target proteins (e.g., DNA gyrase) help correlate structure-activity relationships .

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved during characterization?

Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Variable-temperature NMR can identify tautomeric equilibria, while 2D NMR techniques (COSY, HSQC) clarify ambiguous peaks. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .

Q. What strategies optimize the enantiomeric excess (ee) in asymmetric synthesis of this compound?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzyme-mediated kinetic resolutions improve ee. Reaction conditions (temperature, solvent polarity) are tuned to minimize racemization. Monitoring ee via chiral stationary phase GC/MS ensures reproducibility .

Methodological Design & Data Analysis

Q. How should researchers design experiments to study the compound’s reactivity under varying pH conditions?

Use buffered solutions (pH 2–12) to assess protonation effects on the diaza-spiro ring. Reactivity is tracked via UV-Vis kinetics or HPLC-MS to quantify degradation products. For example, acid-catalyzed ring-opening in the dihydrochloride form can be monitored at λmax ≈ 270 nm .

Q. What statistical approaches are recommended for analyzing biological assay data?

Dose-response curves (logistic regression) calculate IC50/EC50 values. ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares activity across derivatives. For high-throughput data, principal component analysis (PCA) reduces dimensionality and identifies key bioactivity drivers .

Q. How can computational models predict the compound’s solubility and bioavailability?

Quantitative structure-property relationship (QSPR) models use descriptors like logP, polar surface area, and H-bond donors. Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) estimate solubility parameters. In silico tools like SwissADME validate predictions against experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.